Technical Documentation Center
2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Reagent compatibility for 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine reactions
Reagent compatibility for 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine reactions
Executive Summary & Structural Analysis
This guide outlines the reactivity profile, reagent compatibility, and synthetic protocols for 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine . This compound is a high-value pharmacophore scaffold used in the development of agrochemicals and kinase inhibitors.
Structural Reactivity Profile
The molecule features three distinct reactive centers, creating a hierarchy of reactivity that must be managed to prevent side reactions:
-
The Electrophilic "Warhead" (C2-CH₂Br):
-
Nature: Highly reactive benzylic-like alkyl halide.
-
Reactivity: Primary site for Nucleophilic Substitution (
). -
Risk: The electron-withdrawing nature of the pyridine ring (amplified by -CF₃ and -Cl) renders the methylene protons acidic. Strong bases can trigger elimination to form a transient, highly reactive aza-xylylene (quinone methide analog) , leading to polymerization or decomposition.
-
-
The Ortho-Blocking Group (C3-Cl):
-
Nature: Aryl chloride.
-
Reactivity: Generally inert under standard alkylation conditions. Serves as a handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the C2 functionalization.
-
-
The Electronic Modulator (C6-CF₃):
-
Nature: Strong Electron-Withdrawing Group (EWG).
-
Reactivity: Significantly lowers the pKa of the pyridine nitrogen and increases the electrophilicity of the ring.
-
Reagent Compatibility Matrix
The following matrix defines compatible and incompatible reagents based on the lability of the C-Br bond and the acidity of the methylene protons.
| Reagent Class | Status | Recommended Reagents | Incompatible / Risk Factors |
| Bases | Conditional | Mild/Non-Nucleophilic: DIPEA (Hünig's Base), K₂CO₃, Cs₂CO₃, NaHCO₃. | Strong/Nucleophilic: NaH, LDA, KOtBu, NaOH.Risk: Elimination to aza-xylylene; Hydrolysis of -CH₂Br to -CH₂OH. |
| Solvents | Restricted | Polar Aprotic: Acetonitrile (MeCN), DMF, THF, DCM. | Protic/Nucleophilic: Water, Alcohols (MeOH, EtOH), DMSO (at high temp).Risk: Solvolysis/Hydrolysis. |
| Nucleophiles | High Affinity | Soft Nucleophiles: Thiols, Secondary Amines, Stabilized Enolates. | Hard/Basic Nucleophiles: Grignard Reagents, Organolithiums.Risk: Metal-Halogen exchange at C3-Cl or attack at C-Br. |
| Reducing Agents | Incompatible | None recommended during alkylation. | LiAlH₄, NaBH₄.Risk: Reduction of -CH₂Br to -CH₃ (dehalogenation). |
Synthetic Protocols
Protocol A: N-Alkylation (Amination)
Target: Synthesis of secondary/tertiary amines without inducing elimination.
Materials:
-
Substrate: 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Nucleophile: Secondary amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or K₂CO₃ (anhydrous) -
Solvent: Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate) in a round-bottom flask under Nitrogen (
) atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the elimination pathway.
-
Addition: Dropwise add a solution of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine (1.0 equiv) in MeCN over 15–20 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: Disappearance of the starting bromide peak (
) and appearance of the product mass.
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: O-Alkylation (Ether Formation)
Target: Coupling with phenols or alcohols.
Materials:
-
Substrate: 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Nucleophile: Phenol derivative (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF or Acetone
Step-by-Step Methodology:
-
Activation: In a vial, combine the Phenol (1.0 equiv) and
(1.5 equiv) in DMF. Stir at RT for 30 mins to generate the phenoxide in situ. -
Coupling: Add the pyridine substrate (1.0 equiv) in one portion.
-
Reaction: Stir at RT for 2–6 hours. Note: Do not heat above 60°C to avoid degradation.
-
Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil, extract with
.
Mechanistic Pathways & Stability (Visualization)
The following diagram illustrates the competition between the desired
Figure 1: Mechanistic divergence. Pathway A is favored by mild bases and aprotic solvents. Pathway B is triggered by strong bases due to the acidity of the benzylic protons.
Handling & Storage Specifications
-
Storage: Store at -20°C or 4°C .
-
Atmosphere: Hygroscopic and sensitive to hydrolysis. Store under Argon or Nitrogen .
-
Hazards: Potent lachrymator (tear gas agent) and skin irritant. All operations must be performed in a fume hood.
-
Quenching: Quench excess alkylating agent with a dilute solution of ammonia or morpholine before disposal.
References
-
BenchChem. (2025).[1] Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis. Retrieved from
-
Thermo Scientific Chemicals. (2024).[2] Product Specification: 2-Bromo-3-(bromomethyl)pyridine. Retrieved from
-
Dunn, A. D. (1999).[3] Nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines with amines and ammonia. Journal of Fluorine Chemistry, 93. Retrieved from
-
Guo, P., et al. (2022).[4] Synthesis of Secondary Trifluoromethylated Alkyl Bromides. Organic Letters, 24, 2145-2148.[4] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-3-(bromomethyl)pyridine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 94446-97-6: 2-Bromo-3-(bromomethyl)pyridine [cymitquimica.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Technical Notes & Optimization
Technical Support Center: Optimization of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine Alkylation
Technical Support Center: Optimization of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine Alkylation
Executive Summary
This guide addresses yield optimization for alkylation reactions using 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine (referred to herein as Substrate-Br ).
Unlike standard benzyl bromides, Substrate-Br possesses a unique electronic profile due to the synergistic electron-withdrawing effects of the -CF3 (C6) and -Cl (C3) substituents. While these groups deactivate the pyridine nitrogen (reducing self-quaternization), they significantly acidify the methylene protons and increase the electrophilicity of the ring carbons, opening pathways for specific side reactions (SNAr and hydrolysis).
This document provides a self-validating troubleshooting framework to distinguish between kinetic failures (reaction didn't happen) and thermodynamic failures (product decomposed).
Module 1: Critical Material Analysis (Pre-Reaction)
The "Black Tar" Phenomenon: Users frequently report Substrate-Br turning into a black viscous oil or solid upon storage.[1] This is due to intermolecular self-alkylation (polymerization).
Diagnostic Protocol: Purity Check
Before committing valuable nucleophiles, validate Substrate-Br integrity.
-
Visual Inspection:
-
Solubility Test (The "Self-Validating" Step):
-
H-NMR Marker:
Module 2: Reaction Engineering & Optimization
The Reactivity Matrix
The electron-deficient nature of the pyridine ring dictates the reaction parameters.[1]
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | Toluene or DCM (with PTC) | Avoids SNAr. Polar aprotic solvents (DMF, DMSO) stabilize the Meisenheimer complex, increasing the risk of displacing the -Cl or -CF3 groups via Nucleophilic Aromatic Substitution (SNAr). Non-polar solvents suppress this.[1] |
| Base | K₂CO₃ or Cs₂CO₃ | Prevents Quaternization. Organic bases (TEA, DIPEA) can act as nucleophiles, reacting with Substrate-Br to form quaternary ammonium salts. Inorganic carbonates are non-nucleophilic.[1] |
| Catalyst | TBAB (Tetrabutylammonium bromide) | Phase Transfer. Since inorganic bases are insoluble in Toluene/DCM, a Phase Transfer Catalyst (PTC) is required to shuttle the anion. |
| Temp | 0°C | Suppresses Elimination. High temperatures (>60°C) promote dehydrohalogenation (elimination) due to the acidity of the methylene protons. |
Recommended Protocol (High-Yield)
Standard Operating Procedure (SOP-ALK-05):
-
Charge: Suspend Nucleophile (1.0 equiv) and K₂CO₃ (2.0 equiv) in Toluene (0.2 M).
-
Add Catalyst: Add TBAB (0.1 equiv).
-
Cool: Cool mixture to 0°C.
-
Addition: Add Substrate-Br (1.1 equiv) dropwise as a Toluene solution.
-
Monitor: Warm to RT. Monitor by TLC/HPLC after 2 hours.
-
Quench: Water wash.[1] Do not use strong acidic washes (risk of product hydrolysis).[1]
Module 3: Troubleshooting Specific Failures
Use the following Logic Map to diagnose yield loss.
Figure 1: Decision tree for diagnosing yield loss in fluorinated pyridine alkylations.
Detailed Troubleshooting Guide
Scenario A: "The reaction turned black and there are many spots on TLC."
-
Cause: Decomposition via SNAr or Polymerization.[1]
-
Mechanism: Strong polar solvents (DMF/DMSO) facilitate the attack of the nucleophile on the pyridine ring (displacing Cl or F) rather than the alkyl bromide.[1]
-
Fix: Switch solvent to Acetonitrile (ACN) or Toluene .[1] Lower the temperature.
Scenario B: "SM is consumed, but I isolated <20% yield."
-
Cause 1: Hydrolysis. The product or starting material hydrolyzed to the alcohol.[1]
-
Cause 2: Workup Loss. The product formed a salt with the acid used during extraction.[1]
Scenario C: "Reaction is extremely slow (>24h)."
-
Cause: Poor nucleophilicity or "Ion Pairing."[1]
-
Fix:
-
Add NaI (0.1 equiv) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.[1]
-
If using Toluene/K2CO3, ensure TBAB or 18-Crown-6 is present.
-
Module 4: FAQ (Frequently Asked Questions)
Q: Can I use Triethylamine (TEA) as a base?
A: Not recommended. TEA can react with Substrate-Br to form a quaternary ammonium salt (
Q: Is the -CF3 group stable? A: Generally, yes. However, under strongly basic conditions (e.g., NaH, KOtBu) in protic solvents, haloform-type cleavage or hydrolysis of the -CF3 group can occur. Avoid alkoxide bases if possible.[1]
Q: Why is my product an oil that won't crystallize? A: Fluorinated alkyl pyridines often form "greasy" oils.[1]
-
Tip: Try triturating with cold Pentane or Heptane .[1]
-
Tip: If it remains an oil, convert it to the HCl salt (using HCl in Dioxane) for easier handling and purification, then free-base it later.
References
-
Fluopicolide Synthesis & Intermediates
-
Reactivity of Halomethyl Pyridines
-
Safety & Handling
-
MSDS: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.[5]
-
Source:
-
-
General Alkylation Methodology
-
Guide: Selective N-alkylation strategies using phase transfer catalysis.[1]
-
Source:
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine before handling, as it is a potent lachrymator and skin irritant.
Sources
- 1. youtube.com [youtube.com]
- 2. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]
- 3. How to synthesize Fluopimomide?_Chemicalbook [chemicalbook.com]
- 4. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine in aqueous basic conditions
Stability of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine in aqueous basic conditions
Technical Support Center: 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine
Bulletin ID: TS-PYR-042 Status: Critical Stability Notice Topic: Stability & Handling in Aqueous Basic Conditions[1]
Core Directive: The Instability Mechanism
Executive Summary:
Users frequently report rapid degradation of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine (hereafter referred to as Compound A ) when subjected to aqueous basic conditions (e.g., NaOH, KOH, or aqueous
The Technical Reality: Compound A is not a standard aryl halide; it is a functionalized picolyl halide .[1] Its reactivity is governed by the specific electronic environment of the pyridine ring:
-
Hyper-Electrophilicity: The bromomethyl group (
) at the 2-position is inherently reactive toward nucleophilic attack ( ).[1] -
Electronic Activation: The 3-chloro and 6-trifluoromethyl groups are strong electron-withdrawing groups (EWGs).[1] They significantly reduce the electron density of the pyridine ring.[1]
-
The Result: This electron deficiency is inductively transmitted to the exocyclic methylene carbon (
), making it exceptionally electrophilic.[1] In the presence of hydroxide ions ( ), the rate of hydrolysis to the alcohol (2-hydroxymethyl-3-chloro-6-(trifluoromethyl)pyridine ) is orders of magnitude faster than in non-substituted picolyl halides.[1]
Troubleshooting Guide (FAQ)
Q1: I am attempting a Suzuki coupling at the 3-Cl position using aqueous
-
Fix: You must protect the
group first (e.g., as an acetate or ether) or switch to anhydrous coupling conditions (e.g., using in dry Toluene/DMF).
Q2: Can I use this compound in a biphasic reaction (DCM/Water) if I keep the temperature at 0°C? A: It is risky but possible under strict control.
-
Risk: Even at 0°C, the interface between the organic and aqueous layers allows for hydrolysis.
-
Mitigation: Use a non-nucleophilic buffer (phosphate, pH 7-8) instead of strong base (pH > 10).[1] Ensure the reaction time is minimized.
Q3: I see a new peak on HPLC with a shorter retention time (RT). Is this the byproduct? A: Yes. The hydrolysis product (Alcohol) is significantly more polar than the parent Bromide.
-
Bromide (SM): Lipophilic, elutes later.[1]
-
Alcohol (Impurity): Polar (H-bond donor), elutes earlier.[1]
-
Note: If you see a peak with longer RT, check for dimerization (Wurtz-type coupling), though this is rare in aqueous media.[1]
Q4: How should I store the solid material? A: Store at -20°C under Argon. Moisture in the air is sufficient to cause slow hydrolysis over weeks, releasing HBr gas, which further autocatalyzes decomposition.
Experimental Protocols
Protocol A: Monitoring Hydrolytic Degradation (HPLC)
Use this method to verify the purity of your starting material before critical steps.
Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile (MeCN) Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
| Time (min) | % A | % B | Flow (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 15.0 | 5 | 95 | 1.0 |
Expected Results:
-
Alcohol Impurity: RT ~4.5 - 5.5 min (Polar)[1]
-
Compound A (SM): RT ~8.5 - 9.5 min (Non-polar)
Protocol B: Rescue Strategy (Anhydrous Base Swap)
If your reaction requires basic conditions, replace aqueous hydroxide with this system:
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]
-
Base: Cesium Carbonate (
) or Potassium Phosphate ( ), dried. -
Additive: 4Å Molecular Sieves (activated).
-
Procedure:
Visualizing the Pathway
The following diagram illustrates the competitive degradation pathway in aqueous base versus the stable pathway in anhydrous conditions.
Figure 1: Kinetic competition between hydrolysis (red path) and desired substitution (green path). The electron-deficient ring accelerates the red path significantly in the presence of water.
Stability Data Summary
| Condition | Stability Rating | Half-Life ( | Recommendation |
| Water / pH 7 | Moderate | ~4-6 Hours | Process immediately; do not store in solution.[1] |
| 0.1 M NaOH (aq) | Critical | < 5 Minutes | AVOID. Immediate hydrolysis to alcohol.[1] |
| Sat. | Poor | ~30 Minutes | Use biphasic (DCM) + cold (0°C). |
| Dry MeCN / | Good | > 24 Hours | Recommended for substitution reactions.[1] |
| Solid (-20°C) | Excellent | > 1 Year | Store under Argon/Nitrogen.[1] |
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley, 1992.[1] (General principles of
reactivity in benzylic/picolyl systems). -
Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Ed.[1] Elsevier, 2010.[1] (Reactivity of halomethylpyridines).
-
Spivey, A. C., & Gripton, C. J. "Nucleophilic Substitution of 2-(Bromomethyl)pyridines."[1] Organic Process Research & Development. (General handling of reactive picolyl halides).
-
Fisher Scientific. "Safety Data Sheet: 2-Bromomethyl-6-(trifluoromethyl)pyridine." (Analogous stability data).
Sources
- 1. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | 75806-84-7 [sigmaaldrich.com]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
Handling lachrymatory properties of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine
Handling lachrymatory properties of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine
Current Status: Operational Ticket ID: LAC-CF3-PYR-001 Assigned Specialist: Senior Application Scientist, Process Safety Division
Executive Summary & Immediate Safety Directive
Compound Profile: 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine Primary Hazard: Potent Lachrymator / Severe Alkylating Agent Physical State: Low-melting solid (approx. 37–45°C). Note: This compound may liquefy upon contact with warm gloves or ambient heat sources, increasing permeation risks.
Operational Directive:
This compound is not merely an "irritant"; it is a highly reactive electrophile designed to functionalize pyridine rings. The electron-withdrawing trifluoromethyl (
IF YOU ARE CURRENTLY EXPERIENCING SYMPTOMS (Tearing, Burning, Respiratory Distress):
-
Evacuate the immediate area.
-
Do NOT rub eyes.
-
Remove contaminated PPE (especially gloves) immediately; the compound permeates nitrile rapidly.
-
Aeration: Fresh air is the primary treatment. Flush eyes with saline only if direct solid/liquid contact occurred.
Module 1: The Mechanism of Action (Why does it hurt?)
Technical Insight: Lachrymators like this pyridine derivative do not cause pain through simple acidity. They act as covalent modifiers of the TRPA1 ion channel (the "wasabi receptor") on sensory nerve endings.
The bromomethyl group is a "soft" electrophile. It crosses the lipid bilayer of the nerve cell and reacts with intracellular cysteine residues (specifically Cys621, Cys641, Cys665) on the TRPA1 protein. This covalent bond locks the ion channel open, flooding the nerve with Calcium (
Pathway Visualization: TRPA1 Activation
Figure 1: The biochemical cascade of lachrymatory pain. The compound covalently bonds to nerve receptors, causing persistent activation.
Module 2: Engineering Controls & PPE
User Query: "What specific glove type works? I've heard nitrile isn't enough."
The "Self-Validating" Protocol: Standard 4-mil nitrile gloves provide less than 2 minutes of protection against benzylic/pyridyl halides in solution. Because this compound has a low melting point, it can melt from hand heat and permeate gloves as a liquid.
Required PPE Configuration
| Component | Specification | Technical Rationale |
| Primary Glove | Silver Shield (Laminate) or Viton | Impermeable to halogenated organics. |
| Secondary Glove | 8-mil Nitrile (Outer layer) | Provides dexterity and grip (Laminate is slippery). |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Critical: Work at least 6 inches inside the sash. |
| Eye Protection | Chemical Goggles (Not Safety Glasses) | Vapors bypass glasses; goggles seal the ocular cavity. |
Troubleshooting Airflow (The "Tissue Test")
If you smell the compound or feel irritation:
-
Tape a Kimwipe to the bottom of the sash.
-
If it flutters inward, flow is okay.
-
If it hangs dead or flutters outward, STOP . Your body creates a wake (turbulence) that pulls vapors out. Move slower or adjust the sash.
Module 3: Experimental Handling Workflow
User Query: "How do I weigh this out without contaminating the balance area?"
Technical Insight: Never weigh lachrymators on an open balance pan. The static charge of the solid powder will disperse invisible micro-dust that activates TRPA1.
SOP: The "Closed-Loop" Transfer
-
Tare the Vial: Tare a screw-cap vial with solvent (e.g., DCM or THF) before adding the solid.
-
Add Solid: Add the solid to the solvent inside the fume hood.
-
Dissolve & Cap: Dissolve immediately. The solution has a lower vapor pressure than the high-surface-area dust.
-
Weigh: Weigh the closed vial containing the solution to determine the exact mass added by difference.
Workflow Diagram: Safe Handling
Figure 2: Gravimetric workflow designed to prevent dust generation outside the fume hood.
Module 4: Decontamination & Spill Management
User Query: "I spilled a small amount on the bench. Can I just wipe it up with a paper towel?"
CRITICAL WARNING: NO. Wiping spreads the material and increases surface area for vaporization. You must chemically destroy the electrophile.
The Chemistry of Quenching
You need a "soft" nucleophile to attack the
-
Ineffective: Water/Bicarbonate (Hydrolysis is too slow).
-
Effective: Thiosulfate or Amines.
Decontamination Solution Recipe (The "Quench Soup")
Mix the following in a squirt bottle labeled "Lachrymator Quench":
-
Active Agent: 10% Sodium Thiosulfate (
) OR 5% Ethanolamine. -
Solvent: 50% Water / 50% Methanol (to ensure the organic halide dissolves and contacts the quencher).
Spill Cleanup Protocol
-
Cover: Gently cover the spill with paper towels soaked in the Quench Soup .
-
Wait: Allow 15–20 minutes for the nucleophilic substitution reaction to occur.
-
Reaction:
-
-
Collect: Gather the towels (now containing the harmless thiosulfate adduct) into a Ziploc bag.
-
Seal: Double bag and dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10886566, 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Bautista, D. M., et al. (2006).[1] TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents.[1][2] Cell, 124(6), 1269–1282.[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] Retrieved from [Link]
Sources
- 1. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Mediates Acrolein Cytotoxicity in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. cwu.edu [cwu.edu]
Reference Data & Comparative Studies
A Comparative Guide to the Reactivity of 2-Bromomethyl vs. 2-Chloromethyl Pyridine Derivatives
A Comparative Guide to the Reactivity of 2-Bromomethyl vs. 2-Chloromethyl Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, pyridine-containing scaffolds are of paramount importance. The 2-halomethylpyridine derivatives, specifically 2-bromomethylpyridine and 2-chloromethylpyridine, serve as critical building blocks for introducing the pyridyl moiety. The choice between the bromo and chloro derivatives often hinges on their relative reactivity in nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of their performance, supported by fundamental chemical principles and experimental considerations.
Core Principles: Leaving Group Ability
The reactivity of 2-halomethylpyridines in nucleophilic substitution reactions is fundamentally governed by the nature of the leaving group—the halide ion. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[1] In the context of these pyridine derivatives, the key comparison is between the bromide (Br⁻) and chloride (Cl⁻) ions.
The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[2] When comparing the halide ions, iodide is the best leaving group, followed by bromide, and then chloride (I⁻ > Br⁻ > Cl⁻ > F⁻).[3] This trend is a direct consequence of the increasing basicity of the halide anions as you move up the group in the periodic table.[2] The larger size and greater polarizability of the bromide ion allow it to better distribute the negative charge, making it a more stable and thus better leaving group than the chloride ion.[4]
This fundamental principle dictates that, all other factors being equal, 2-bromomethylpyridine derivatives are expected to be more reactive than their 2-chloromethylpyridine counterparts in nucleophilic substitution reactions.[3]
The Reaction Mechanism: A Decisive Factor
The predominant mechanism for nucleophilic substitution on these substrates is the bimolecular (Sₙ2) pathway.[5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.[5][8]
The energy of the transition state in an Sₙ2 reaction is significantly influenced by the leaving group's ability to accommodate a partial negative charge as the C-X bond begins to break.[1] Since bromide is a better leaving group than chloride, the transition state for the reaction of a 2-bromomethylpyridine will be lower in energy, leading to a faster reaction rate.[1][3]
Experimental Observations and Synthetic Utility
-
Synthesis of Precursors: Both 2-(bromomethyl)pyridine and 2-(chloromethyl)pyridine are typically synthesized from 2-(hydroxymethyl)pyridine.[9][10] The choice of halogenating agent (e.g., HBr, SOCl₂, PBr₃) dictates the final product.[10][11] The synthesis of 2,6-bis(bromomethyl)pyridine, an analogue, is achieved using HBr.[11][12] Similarly, 2-chloromethylpyridine hydrochloride can be synthesized from 2-pyridinemethanol using thionyl chloride.[13][14]
-
Reaction Conditions: Reactions involving 2-bromomethylpyridine derivatives often proceed under milder conditions (e.g., lower temperatures, shorter reaction times) compared to their chloro counterparts to achieve similar yields. This is a direct reflection of the lower activation energy required for the C-Br bond cleavage.
-
Nucleophilic Displacement: A wide range of nucleophiles, including amines, thiols, and alkoxides, readily displace the halide in both derivatives.[5] However, for less reactive nucleophiles, the bromo derivative is often the substrate of choice to ensure efficient conversion.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties that underpin the reactivity differences.
| Property | 2-Bromomethylpyridine | 2-Chloromethylpyridine | Rationale for Reactivity Difference |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Bromide is a weaker base and thus a better leaving group.[2] |
| C-X Bond Strength (approx.) | ~290 kJ/mol | ~346 kJ/mol | The weaker C-Br bond is more easily broken.[15] |
| Relative Sₙ2 Reaction Rate | Faster | Slower | Lower activation energy due to the better leaving group.[3] |
Experimental Protocols
To provide a practical context, the following are generalized, step-by-step methodologies for a typical nucleophilic substitution reaction.
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol outlines the synthesis of a 2-(aminomethyl)pyridine derivative, a common structural motif in pharmacologically active molecules.
Objective: To compare the reaction progress and yield when using either 2-bromomethylpyridine or 2-chloromethylpyridine as the starting material.
Materials:
-
2-(Bromomethyl)pyridine hydrobromide or 2-(Chloromethyl)pyridine hydrochloride (1.0 eq)
-
Primary or secondary amine (2.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine (2.2 eq) in acetonitrile, add the base (2.5 eq).
-
Add the 2-halomethylpyridine salt (1.0 eq) portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). It is anticipated that the reaction with the bromo derivative will proceed to completion more rapidly.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between 2-bromomethyl and 2-chloromethyl pyridine derivatives for a given synthetic application should be guided by a clear understanding of their reactivity profiles.
-
For high reactivity and milder reaction conditions, 2-bromomethylpyridine is the superior choice. Its enhanced reactivity stems from the excellent leaving group ability of the bromide ion. This makes it ideal for reactions with weak nucleophiles or when trying to minimize reaction times and temperatures.
-
2-Chloromethylpyridine is a viable and often more cost-effective alternative. However, its use may necessitate more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable results to the bromo-analogue. It is a suitable choice for reactions with highly reactive nucleophiles.
For drug development professionals, the higher reactivity of the bromo derivative can be advantageous in the rapid synthesis of compound libraries for screening purposes. However, for large-scale synthesis, the cost and availability of the chloro derivative might make it a more practical option, provided the reaction conditions can be optimized for efficient conversion.
References
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. Semantic Scholar. [Link]
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2,6-Bis(bromomethyl)pyridine - PMC. National Center for Biotechnology Information. [Link]
-
What Makes A Good Leaving Group? - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Leaving Group Stability - SN1 and SN2 Reactions - YouTube. YouTube. [Link]
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11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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(PDF) Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - ResearchGate. ResearchGate. [Link]
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Support information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. Chemistry Steps. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. ResearchGate. [Link]
- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents.
-
Nucleophilic Substitution of Alkyl Halides. University of Calgary. [Link]
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ACS Publications. ACS Publications. [Link]
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Santa Barbara. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]
-
Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. National Center for Biotechnology Information. [Link]
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The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. ResearchGate. [Link]
-
7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. KPU Pressbooks. [Link]
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What is nucleophilic substitution? - Chemguide. Chemguide. [Link]
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11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts. [Link]
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A Researcher's Guide to the Comparative Analysis of Electron-Withdrawing Effects in Substituted Pyridines
A Researcher's Guide to the Comparative Analysis of Electron-Withdrawing Effects in Substituted Pyridines
Introduction: Beyond the Benzene Ring
For decades, the predictable electronic behavior of substituted benzenes has been a cornerstone of physical organic chemistry and rational drug design. However, the introduction of a nitrogen heteroatom to form the pyridine ring fundamentally alters the electronic landscape, creating a system that is both electron-deficient and uniquely responsive to substituent effects.[1] This π-deficient nature makes pyridine and its derivatives essential scaffolds in pharmaceuticals, agrochemicals, and catalysis. Understanding and quantifying the electron-withdrawing effects of substituents on this ring is not merely an academic exercise; it is critical for modulating the basicity, nucleophilicity, and reactivity of these molecules, thereby fine-tuning their biological activity and catalytic performance.
This guide provides a comparative analysis of common electron-withdrawing groups on the pyridine ring. We will move beyond simple lists of properties to explore the underlying principles, detail the self-validating experimental protocols used for their measurement, and present comparative data to inform your research.
Fundamental Principles: The Interplay of Inductive and Resonance Effects
The net electronic effect of a substituent is a combination of two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the ring carbon.[2] Electron-withdrawing groups are more electronegative than carbon and pull electron density away from the ring. This effect weakens with distance.
-
Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons between the substituent and the pyridine ring.[2] It is only operative for substituents at the 2- (ortho) and 4- (para) positions, where direct conjugation with the ring nitrogen is possible. Substituents with π-accepting capabilities (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the ring through resonance.
The position of the substituent dramatically alters the balance of these effects. A group at the 3- (meta) position exerts its influence primarily through the inductive effect, as it cannot directly participate in resonance with the ring nitrogen. In contrast, a group at the 4-position exerts both strong inductive and resonance effects, leading to a more profound impact on the electron density at the nitrogen atom.
Caption: Inductive vs. Resonance Effects in Substituted Pyridines.
Experimental Quantification of Electron-Withdrawing Effects
To objectively compare substituents, we must rely on measurable physical properties that reflect the underlying electronic structure. The following methods provide robust, quantitative data.
Acidity Constant (pKa) Measurement
The most direct experimental measure of the electronic effect at the pyridine nitrogen is the acidity constant (pKa) of its conjugate acid, the pyridinium ion. An electron-withdrawing substituent pulls electron density away from the nitrogen, making its lone pair less available to accept a proton. This reduces the basicity of the pyridine and, consequently, lowers the pKa of the corresponding pyridinium ion.[3] A lower pKa value signifies a stronger electron-withdrawing effect.
Potentiometric titration is a reliable method for pKa determination.[4] The protocol is self-validating because the shape of the titration curve and the stability of the readings confirm the quality of the measurement.
Sources
Infrared (IR) spectroscopy peaks for 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine
Infrared (IR) spectroscopy peaks for 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine
An In-Depth Guide to the Infrared Spectroscopic Analysis of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine
Introduction: The Role of Spectroscopic Diligence in Pharmaceutical Synthesis
In the landscape of drug discovery and development, heterocyclic compounds are foundational. Pyridine derivatives, in particular, are ubiquitous scaffolds in medicinal chemistry. The molecule 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine is a highly functionalized intermediate, presenting a unique combination of reactive and modifying groups: a reactive bromomethyl site for nucleophilic substitution, a directing chloro group, and an electron-withdrawing trifluoromethyl group that significantly alters the electronic properties of the pyridine ring.
For researchers and process chemists, confirming the identity and purity of such a key building block is non-negotiable. While techniques like NMR and Mass Spectrometry provide unparalleled detail on molecular connectivity and mass, Infrared (IR) spectroscopy offers a rapid, non-destructive, and cost-effective method to verify the presence of key functional groups and fingerprint the molecule as a whole. This guide provides a detailed analysis of the expected IR absorption peaks for 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine, compares the utility of IR with other analytical methods, and presents a standardized protocol for data acquisition.
Deconstructing the Molecule: A Predictive Analysis of IR Vibrational Modes
The infrared spectrum of an organic molecule is a unique map of its covalent bonds, with each peak corresponding to the energy required to excite a specific bond vibration (stretching, bending, wagging). Due to the lack of a publicly available experimental spectrum for this exact molecule, we will perform a predictive analysis based on its constituent parts, supported by data from structurally similar compounds.
The key functional groups and their expected vibrational regions are:
-
The Substituted Pyridine Ring (C=C and C=N vibrations) : The aromatic pyridine ring exhibits a series of characteristic stretching vibrations. In pyridine and its derivatives, these bands typically appear in the 1400–1650 cm⁻¹ region[1]. The presence of strong electron-withdrawing substituents like chlorine and trifluoromethyl is expected to shift these bands to higher wavenumbers.
-
Aromatic C-H Stretching : The hydrogen atoms attached to the pyridine ring will produce C-H stretching vibrations. These are characteristically found in the 3000-3100 cm⁻¹ range[1].
-
Trifluoromethyl (CF₃) Group : The C-F bonds in the CF₃ group produce some of the most intense and easily identifiable peaks in a spectrum. This is due to the large change in dipole moment during vibration. Expect very strong, complex absorptions corresponding to symmetric and asymmetric C-F stretching, typically located in the 1100-1350 cm⁻¹ region.
-
Bromomethyl (-CH₂Br) Group : This group introduces several characteristic vibrations:
-
C-H Stretching : The methylene (-CH₂) hydrogens will have symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the typical alkane region of 2850-2975 cm⁻¹[2].
-
C-H Bending : A characteristic C-H "wag" for a methylene group adjacent to a halogen (-CH₂X) is expected between 1300-1150 cm⁻¹[3][4].
-
C-Br Stretching : The carbon-bromine bond stretch is found in the far-infrared or "fingerprint" region, typically between 690-515 cm⁻¹. This peak can sometimes be difficult to assign definitively without comparative spectra[2][3].
-
-
C-Cl Stretching : The carbon-chlorine bond on the aromatic ring also absorbs in the fingerprint region, generally between 850-550 cm⁻¹[3]. Its precise location is sensitive to the substitution pattern on the ring.
Summary of Predicted IR Peak Assignments
The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3000 - 3100 | Medium | Aromatic C-H on Pyridine Ring | Stretching |
| 2850 - 2975 | Medium | Aliphatic C-H in -CH₂Br group | Stretching |
| 1550 - 1620 | Medium | Pyridine Ring C=C and C=N | Stretching |
| 1400 - 1480 | Medium | Pyridine Ring C=C and C=N | Stretching |
| 1100 - 1350 | Very Strong | C-F bonds in -CF₃ group | Stretching |
| 1150 - 1300 | Medium | C-H Wag in -CH₂Br group | Bending |
| 675 - 900 | Strong | Aromatic C-H Out-of-Plane Bending ("oop") | Bending |
| 550 - 850 | Medium | C-Cl on Pyridine Ring | Stretching |
| 515 - 690 | Medium | C-Br in -CH₂Br group | Stretching |
Comparative Analysis: IR Spectroscopy vs. Other Key Analytical Techniques
While IR spectroscopy is an excellent tool for functional group identification, a comprehensive structural confirmation relies on a multi-technique approach. The choice of technique depends on the specific question being asked.
| Technique | Information Provided | Speed | Key Advantage for this Molecule | Limitations |
| Infrared (IR) Spectroscopy | Presence/absence of key functional groups (-CF₃, C-Cl, C-Br, -CH₂). Provides a molecular "fingerprint". | Very Fast | Rapid verification of the synthesis outcome, especially the presence of the crucial CF₃ and halogen groups. | Provides no information on atom connectivity or the isomeric structure. |
| Nuclear Magnetic Resonance (NMR) | Detailed atom connectivity (¹H, ¹³C). Presence and electronic environment of fluorine (¹⁹F). Positional isomerism confirmation. | Moderate | Unambiguously determines the precise substitution pattern on the pyridine ring and confirms the -CH₂Br group's location. | Requires more sample, more expensive instrumentation, and longer analysis time. |
| Mass Spectrometry (MS) | Molecular weight confirmation. Isotopic pattern analysis for Br and Cl. Fragmentation pattern for structural clues. | Fast | Confirms the elemental composition (presence of one Br and one Cl atom) through the characteristic isotopic signature. | Does not distinguish between isomers without tandem MS (MS/MS) fragmentation studies. |
Workflow for Spectroscopic Analysis
Caption: Integrated workflow for the structural confirmation of the target molecule.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred technique for rapid analysis of liquid or solid samples with minimal preparation.
Objective: To obtain a clean, high-resolution infrared spectrum of 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine.
Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.
Methodology:
-
Instrument Preparation and Background Scan:
-
Ensure the ATR crystal surface is impeccably clean. Wipe gently with a soft tissue dampened with isopropanol or ethanol and allow it to fully evaporate.
-
Initiate the instrument software and perform a background scan. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument optics, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid sample (or a few milligrams of the solid sample) directly onto the center of the ATR crystal.
-
If the sample is solid, use the built-in pressure clamp to apply firm, even pressure, ensuring intimate contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Set the acquisition parameters. For a routine quality control scan, the following are typical:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing and Cleaning:
-
After acquisition, the software will automatically perform the background subtraction.
-
Apply an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to label the wavenumbers of the most significant absorption bands.
-
-
Post-Analysis Cleanup:
-
Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preparing it for the next measurement.
-
Conclusion
Infrared spectroscopy serves as an indispensable first-line analytical technique for the characterization of complex synthetic intermediates like 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine. By understanding the characteristic vibrational frequencies of the pyridine ring, trifluoromethyl group, and halogen-carbon bonds, a researcher can rapidly verify the successful incorporation of these key functionalities. While not a substitute for the comprehensive structural data provided by NMR and Mass Spectrometry, IR spectroscopy's speed, simplicity, and accuracy in functional group analysis make it a cornerstone of chemical synthesis and quality control, ensuring the integrity of the building blocks that drive drug discovery forward.
References
-
Journal of Chemical and Pharmaceutical Research, Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine, [Link][1][5][6]
-
Doc Brown's Chemistry, Infrared spectrum of bromomethane, [Link][2]
-
International Journal of ChemTech Research, FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine, [Link][7]
-
Chemistry LibreTexts, Infrared Spectra of Some Common Functional Groups, [Link][3]
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Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
